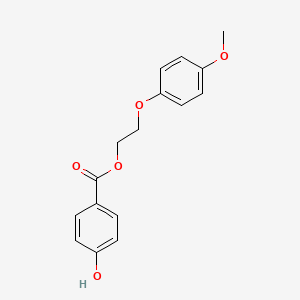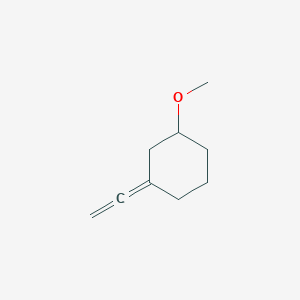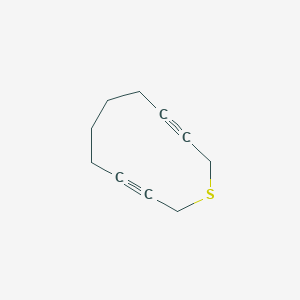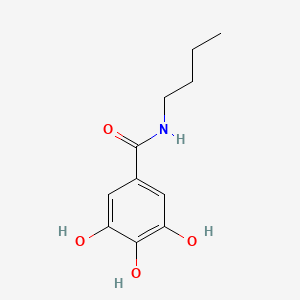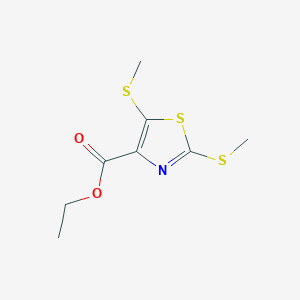
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methylsulfanyl groups attached to the thiazole ring, as well as an ethyl ester group at the 4-position.
Preparation Methods
The synthesis of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with a suitable thioamide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
For example, oxidation of the methylsulfanyl groups can lead to the formation of sulfoxides or sulfones, while reduction can convert the ester group to an alcohol
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities . In biology and medicine, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents, making this compound a valuable starting material for drug discovery and development .
In the industrial sector, thiazole derivatives are used as intermediates in the production of dyes, agrochemicals, and other specialty chemicals. The unique properties of the thiazole ring, such as its ability to coordinate with metal ions, make it useful in catalysis and material science applications .
Mechanism of Action
The mechanism of action of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is not well-documented. thiazole derivatives, in general, exert their effects through various molecular targets and pathways. For instance, they can inhibit the activity of enzymes involved in essential biological processes, such as DNA synthesis or protein translation. The presence of the methylsulfanyl groups may enhance the compound’s ability to interact with specific molecular targets, leading to its observed biological activities.
Comparison with Similar Compounds
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as 2-aminothiazole, 2-mercaptothiazole, and 2,4-dimethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The presence of the ethyl ester and methylsulfanyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
113270-48-7 |
|---|---|
Molecular Formula |
C8H11NO2S3 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S3/c1-4-11-6(10)5-7(12-2)14-8(9-5)13-3/h4H2,1-3H3 |
InChI Key |
ZGIJTMKBOZPHKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


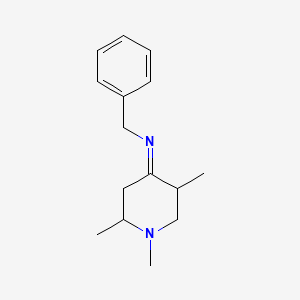
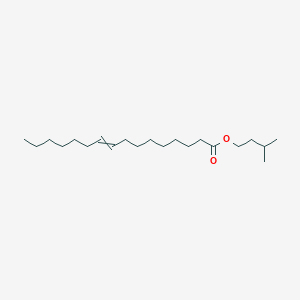

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

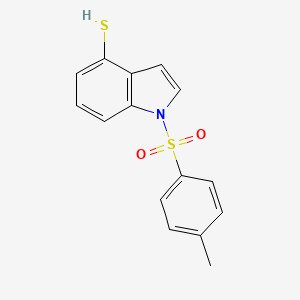
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

